2-Ethoxy-1,2-oxaphospholane 2-oxide: A Comprehensive Technical Guide to Phostone Chemistry, Synthesis, and Applications
2-Ethoxy-1,2-oxaphospholane 2-oxide: A Comprehensive Technical Guide to Phostone Chemistry, Synthesis, and Applications
Executive Summary
2-Ethoxy-1,2-oxaphospholane 2-oxide (CAS: 1193-39-1), commonly referred to as a phostone or ethyl ethylene phosphate, is a highly versatile 5-membered cyclic phosphonate. Unlike highly strained cyclic phosphates which hydrolyze immediately upon contact with water, this phostone features a stable phosphorus-carbon (P–C) bond within its ring system. This unique structural motif grants the monomer exceptional shelf-stability while preserving its kinetic reactivity toward specific nucleophiles[1].
For researchers and drug development professionals, this compound serves a dual mandate: it is a premier monomer for the Ring-Opening Polymerization (ROP) of water-soluble, biodegradable in-chain poly(phosphonate)s[2], and it acts as a highly efficient electrophilic precursor for the asymmetric synthesis of P-chirogenic (±)-phosphorus oxide derivatives via regioselective ring-opening[3].
Physicochemical Profiling & Structural Elucidation
The reactivity of 2-ethoxy-1,2-oxaphospholane 2-oxide is dictated by its cyclic geometry. The 5-membered ring imposes a specific geometric constraint that, while lower in ring strain than its phosphate analogues, still provides a massive kinetic advantage over acyclic phosphonates. Upon nucleophilic attack, the molecule forms a pentacoordinate trigonal bipyramidal intermediate. The subsequent relief of ring strain drives the reaction forward at rates up to 105 – 108 times faster than acyclic equivalents[3].
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-Ethoxy-1,2-oxaphospholane 2-oxide |
| CAS Number | 1193-39-1[4] |
| Molecular Formula | C₅H₁₁O₃P[4] |
| Molecular Weight | 150.11 g/mol [4] |
| SMILES | CCOP1(=O)OCCC1[4] |
| Physical State | Colorless liquid[2] |
Table 2: NMR Characterization (in CDCl₃ at 298 K)
| Nucleus | Chemical Shift (δ, ppm) | Structural Assignment |
| ¹H NMR | 4.25 – 3.96 (m, 4H) | -P-O-CH₂- (endocyclic ring and exocyclic ethyl group)[2] |
| ¹H NMR | 2.37 – 2.06 (m, 2H) | -CH₂- (endocyclic carbon backbone)[2] |
| ¹H NMR | 1.90 – 1.65 (m, 2H) | -P-CH₂- (endocyclic P-C bond)[2] |
| ¹H NMR | 1.28 (t, J = 7.1 Hz, 3H) | -CH₃ (exocyclic ethyl terminal)[2] |
| ³¹P NMR | 35.23 | Endocyclic P(V) center[2] |
Monomer Synthesis: The Michaelis-Arbuzov / Cyclization Cascade
The synthesis of 2-ethoxy-1,2-oxaphospholane 2-oxide is achieved via a one-pot cascade reaction utilizing inexpensive starting materials, deliberately avoiding highly toxic halogenating agents like SOCl₂ or POCl₃[1].
Workflow for the one-pot synthesis of 2-Ethoxy-1,2-oxaphospholane 2-oxide.
Step-by-Step Synthesis Protocol
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Reagent Combination: Combine triethyl phosphite (2 eq) and 1,3-dibromopropane (1 eq) in a round-bottom flask equipped with a distillation apparatus[2].
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Thermal Activation: Heat the mixture to 120 °C.
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Causality: This specific temperature provides the necessary activation energy to initiate the Michaelis-Arbuzov rearrangement while simultaneously boiling off the ethyl bromide byproduct[2].
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-
Equilibrium Shifting: Continuously distill off the evolving ethyl bromide.
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Causality: Removing this volatile byproduct drives the equilibrium forward via Le Chatelier's principle and suppresses unwanted intermolecular side reactions.
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-
Reaction Monitoring: Maintain heating until 1,3-dibromopropane is entirely consumed (verified via GC or ¹H NMR).
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Purification: Separate the crude monomer from oligomeric side products by fractional distillation under high vacuum (55–60 °C, 0.1 mbar) to yield the pure colorless liquid (approx. 20% yield)[2].
Application I: Ring-Opening Polymerization (ROP) for In-Chain Poly(phosphonate)s
Phostones are uniquely suited for synthesizing water-soluble biopolymers. Because the P–C bond is located within the monomer ring, ROP yields polymers with the P–C bond integrated directly into the polymer backbone. This results in distinct, highly tunable hydrolysis kinetics compared to traditional side-chain polyphosphonates, making them highly valuable for biomedical and drug delivery applications[5].
Self-Validating ROP Protocol
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Initiator Preparation: Prepare a stock solution of octadecanol (0.07 mol L⁻¹) in dry toluene[2].
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Causality: Octadecanol is chosen because its long, hydrophobic aliphatic chain provides a distinct, integrated ¹H NMR signal that does not overlap with the polymer backbone. This allows for highly accurate end-group analysis to determine the number-average molecular weight ( Mn )[2].
-
-
Monomer Addition: Place 2-ethoxy-1,2-oxaphospholane 2-oxide (e.g., 40 eq relative to initiator) in a flame-dried Schlenk tube under an inert N₂ atmosphere.
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Polymerization: Introduce the catalyst (e.g., DBU) and incubate.
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Kinetic Quenching: At specific time intervals, extract 100 μL aliquots and immediately terminate them in 1 mL CDCl₃ containing 20 mg of acetic acid[2].
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Causality: The acetic acid instantly neutralizes the basic catalyst, halting chain propagation. This preserves the exact kinetic profile of the polymer for subsequent Size Exclusion Chromatography (SEC) and ³¹P NMR conversion analysis[2].
-
-
Isolation: Purify the final reaction mixture by precipitating three times into cold diethyl ether, followed by vacuum drying to yield an amorphous, water-soluble polymer[2].
Application II: Regioselective Ring-Opening for P-Chirogenic Compounds
Beyond polymer chemistry, 2-ethoxy-1,2-oxaphospholane 2-oxide acts as an electrophilic P(V) substrate. When reacted with Grignard reagents, it undergoes a highly regioselective nucleophilic attack. The reaction exclusively cleaves the endocyclic P–O bond rather than the exocyclic P–OEt bond, yielding functionalized γ-hydroxypropyl phosphinates with three different substituents on the phosphorus atom—the essential backbone for P-chirogenic derivatives[3].
Mechanistic pathway of regioselective ring-opening by Grignard reagents.
Protocol for Asymmetric Ring-Opening
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Substrate Preparation: Dissolve 2-ethoxy-1,2-oxaphospholane 2-oxide in strictly anhydrous THF under an Argon atmosphere.
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Causality: Absolute exclusion of moisture is required to prevent the premature destruction of the highly basic Grignard reagent.
-
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Thermal Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
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Causality: The nucleophilic attack on the P(V) center is highly exothermic. Cryogenic temperatures suppress secondary attacks on the exocyclic alkoxy group, ensuring 100% regioselectivity for the endocyclic cleavage[3].
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-
Nucleophilic Addition: Add the desired Grignard reagent (RMgX) dropwise. The nucleophile attacks the phosphorus atom, forming the pentacoordinate intermediate[3].
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Ring Cleavage: Gradually allow the reaction to warm to room temperature.
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Causality: Warming provides the thermodynamic push required for the intermediate to relieve its ring strain, exclusively breaking the endocyclic P–O bond to form the new P–C bond[3].
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Quenching: Terminate the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography to isolate the γ-hydroxypropyl P-chirogenic product.
References
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Bauer, K. N., Liu, L., Andrienko, D., Wagner, M., Macdonald, E. K., Shaver, M. P., & Wurm, F. R. "Polymerizing Phostones: A Fast Way to In-Chain Poly(phosphonate)s with Adjustable Hydrophilicity." Macromolecules 2018, 51, 3, 922–927. URL:[Link]
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"Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors." Beilstein Journal of Organic Chemistry 2015, 11, 1332–1339. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. BJOC - Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors [beilstein-journals.org]
- 4. 1193-39-1|2-Ethoxy-1,2-oxaphospholane 2-oxide|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
